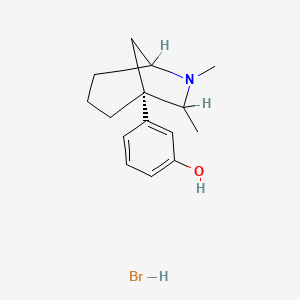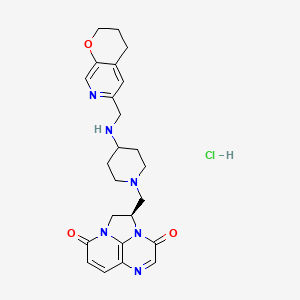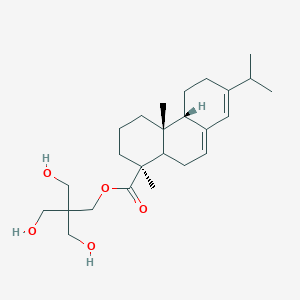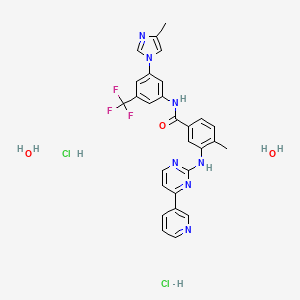
DE(ethoxy)tamsulosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DE(ethoxy)tamsulosin is a derivative of tamsulosin, a selective alpha-1A and alpha-1D adrenergic receptor antagonist. Tamsulosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing the smooth muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms . This compound retains the core structure of tamsulosin but with modifications that may alter its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DE(ethoxy)tamsulosin involves several steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, R,R-2-methoxy-5-[2-(1-phenyl-ethylamino)-propyl]-benzenesulfonic acid.
Ethoxy Substitution: The primary amine is then reacted with 1-(2-bromoethoxy)-2-ethoxybenzene in a polar aprotic solvent in the presence of an organic base to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
DE(ethoxy)tamsulosin undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the ethoxy group or the aromatic ring.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines .
科学的研究の応用
DE(ethoxy)tamsulosin has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studies on this compound help understand the role of alpha-1 adrenergic receptors in various biological processes.
作用機序
DE(ethoxy)tamsulosin exerts its effects by blocking alpha-1A and alpha-1D adrenergic receptors. These receptors are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound relaxes the smooth muscles, improving urine flow and reducing symptoms of BPH . The molecular targets include the alpha-1A and alpha-1D adrenergic receptors, and the pathways involved are related to the relaxation of smooth muscle tissue .
類似化合物との比較
Similar Compounds
Tamsulosin: The parent compound, used primarily for BPH treatment.
Desethoxy Tamsulosin: A derivative lacking the ethoxy group, used in similar therapeutic contexts.
De-O-ethoxy Tamsulosin: Another derivative with modifications at the ethoxy group.
Uniqueness
DE(ethoxy)tamsulosin is unique due to its specific ethoxy substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can lead to variations in efficacy, side effects, and therapeutic applications .
特性
CAS番号 |
2244986-82-9 |
|---|---|
分子式 |
C18H24N2O4S |
分子量 |
364.5 g/mol |
IUPAC名 |
2-methoxy-5-[(2R)-2-(2-phenoxyethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S/c1-14(20-10-11-24-16-6-4-3-5-7-16)12-15-8-9-17(23-2)18(13-15)25(19,21)22/h3-9,13-14,20H,10-12H2,1-2H3,(H2,19,21,22)/t14-/m1/s1 |
InChIキー |
UERLZSSAWHCYEK-CQSZACIVSA-N |
異性体SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2 |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




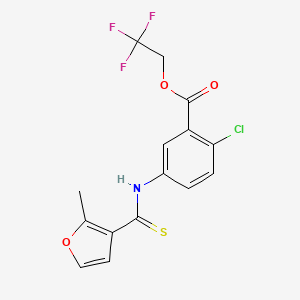
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


